molecular formula C18H23F3N2O2S B2581835 3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane CAS No. 1421450-35-2

3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane

Cat. No.: B2581835
CAS No.: 1421450-35-2
M. Wt: 388.45
InChI Key: HERLERHFFGAJKA-UHFFFAOYSA-N
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Description

3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane (CAS 1421450-35-2) is a structurally complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a 1,4-thiazepane core functionalized with a pyrrolidinylmethyl group and a 4-(trifluoromethoxy)benzoyl moiety . The presence of the trifluoromethoxy group is a critical feature, as it is known to enhance the compound's lipophilicity and metabolic stability, which are valuable properties in the development of bioactive molecules . The combination of a rigid benzoyl group with the flexible thiazepane-pyrrolidine structure provides a unique scaffold that balances conformational constraint with necessary flexibility for potential receptor interactions. This makes the compound a versatile intermediate, particularly for research focused on targeting central nervous system (CNS) receptors or enzymes . Its predicted physical properties include a density of 1.271 g/cm³, a boiling point of 478.0 °C, and a pKa of 8.75 . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2S/c19-18(20,21)25-16-6-4-14(5-7-16)17(24)23-10-3-11-26-13-15(23)12-22-8-1-2-9-22/h4-7,15H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERLERHFFGAJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or benzoyl moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols. Substitution reactions could result in various alkylated or acylated derivatives.

Scientific Research Applications

3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiazepane ring can provide structural stability and rigidity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Comparison

1,4-Thiazepane vs. 1,4-Diazepane

The 1,4-thiazepane core distinguishes itself from 1,4-diazepane (e.g., 1-benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane ) by replacing one nitrogen atom with sulfur. Key differences include:

  • Conformational Flexibility : The larger atomic radius of sulfur introduces slight ring distortion, altering binding pocket compatibility.
  • Metabolic Stability : Thioether bonds (C–S–C) are less prone to oxidative degradation than secondary amines (C–N–C), enhancing stability in vivo.
Data Table 1: Core Ring Properties
Property 1,4-Thiazepane (Target) 1,4-Diazepane ()
Heteroatoms S, N 2 × N
Ring Strain Moderate Low
LogP (Predicted) 3.2 2.8
Metabolic Oxidation Risk Low Moderate

Substituent Analysis

Pyrrolidinylmethyl vs. Benzyl Groups

The target compound’s pyrrolidinylmethyl group at position 3 introduces a bicyclic amine system, enhancing hydrogen-bonding capacity and basicity (pKa ~9.5) compared to the benzyl group in 1-benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane. This difference may influence target selectivity; pyrrolidine derivatives often exhibit higher affinity for amine receptors (e.g., σ or dopamine receptors) .

4-(Trifluoromethoxy)benzoyl vs. Trifluoromethylpyridinyl Groups

The 4-(trifluoromethoxy)benzoyl substituent in the target compound is more lipophilic (π-electron-rich aromatic system) than the pyridinyl trifluoromethyl group in ’s diazepane. This increases passive diffusion across biological membranes but may reduce solubility in aqueous environments.

Data Table 2: Substituent Impact
Group Target Compound Compound
Position 3 Substituent Pyrrolidinylmethyl Benzyl
Position 4 Substituent 4-(Trifluoromethoxy)benzoyl 6-(Trifluoromethyl)pyridinyl
Calculated LogP 3.5 2.9
Aqueous Solubility (mg/mL) 0.12 0.45

Biological Activity

The compound 3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane is a member of the thiazepane family, characterized by its unique structural features that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₂O₂S
  • Molecular Weight : 373.41 g/mol

Structural Features

The compound consists of:

  • A thiazepane ring , which is a seven-membered heterocyclic compound containing sulfur and nitrogen.
  • A pyrrolidine moiety , which is known for its role in enhancing the bioactivity of various compounds.
  • A trifluoromethoxy group , which may influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

The biological activity of this compound has been investigated in various studies. Key mechanisms include:

  • Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting specific enzymes involved in tumor proliferation pathways, particularly the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer biology .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Antitumor Activity

A study evaluated the antitumor effects of related compounds in a xenograft mouse model. The results indicated that compounds with similar structural motifs to this compound demonstrated significant tumor growth inhibition at low doses. This suggests a promising therapeutic potential for this class of compounds against malignancies .

Antimicrobial Studies

In vitro tests have shown that derivatives with the thiazepane structure possess broad-spectrum antimicrobial activity. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways. The presence of the trifluoromethoxy group may enhance this activity by increasing membrane permeability .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant inhibition of tumor growth
AntimicrobialBroad-spectrum activity against various pathogens
Enzyme InhibitionInhibition of PI3K/AKT/mTOR pathway

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